

Physical and chemical properties of hexafluoropropene

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Compound of Interest

Compound Name: Hexafluoropropene

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Hexafluoropropene**

Introduction: The Significance of Hexafluoropropene

Hexafluoropropene (HFP), a colorless and odorless gas with the chemical formula C_3F_6 , stands as a cornerstone in the field of organofluorine chemistry.^{[1][2][3][4]} Its unique electronic structure, dominated by the high electronegativity of its six fluorine atoms, imparts a distinct profile of reactivity that makes it an invaluable monomer and chemical intermediate.^[5] While it is non-flammable and only slightly soluble in water, its true utility is realized in its chemical transformations.^{[6][7]} HFP is a critical building block for a vast array of high-performance materials, including fluoropolymers, fluoroelastomers, and specialized oils and greases.^{[5][6][7]} Furthermore, its derivatives are finding increasing application as pharmaceutical intermediates and in the synthesis of agrochemicals, making a comprehensive understanding of its properties essential for researchers, scientists, and drug development professionals.^{[8][9][10]} This guide provides an in-depth exploration of the physical characteristics and chemical behaviors that define **hexafluoropropene**, offering field-proven insights into its handling and application.

Part 1: Core Physical and Spectroscopic Properties

At ambient temperature and pressure, HFP exists as a non-combustible gas that can act as an asphyxiant by displacing air.^{[1][2]} Its physical properties are dictated by the strong carbon-

fluorine bonds and the overall molecular structure, $\text{CF}_3\text{CF}=\text{CF}_2$.^[4] These properties are crucial for designing reaction conditions, storage, and handling protocols.

Quantitative Physical Data

A summary of the key physical properties of **hexafluoropropene** is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C_3F_6	^[2] ^[11]
Molecular Weight	150.02 g/mol	^[2] ^[8]
IUPAC Name	1,1,2,3,3,3-hexafluoroprop-1-ene	^[2]
CAS Number	116-15-4	^[8]
Boiling Point	-29.4 °C to -28 °C	^[2] ^[7] ^[8]
Melting Point	-156.5 °C to -153 °C	^[2] ^[3] ^[7]
Liquid Density	1332 kg/m ³ (at 20 °C)	^[3] ^[8]
Vapor Pressure	690 kPa (at 25 °C)	^[8]
Water Solubility	Slightly soluble (82 mg/L at 28°C)	^[4] ^[6] ^[7]
Appearance	Colorless, odorless gas	^[1] ^[2] ^[3] ^[6]

Spectroscopic Data

Spectroscopic analysis is fundamental to identifying and characterizing HFP and its reaction products.

- Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of HFP have been thoroughly studied using both IR and Raman spectroscopy, allowing for a complete assignment of its fundamental vibrational modes.^[12]

- **^{19}F NMR Spectroscopy:** ^{19}F NMR is a powerful tool for analyzing fluorinated compounds. The spectrum of HFP provides distinct signals for the different fluorine environments within the molecule, which is essential for structural elucidation in its reaction products.[\[13\]](#)
- **Mass Spectrometry:** The electron ionization mass spectrum of HFP is well-documented and serves as a key identifier for the compound in complex mixtures, for instance, during reaction monitoring by GC-MS.[\[11\]](#)

Part 2: Chemical Properties and Reactivity

The chemical behavior of HFP is dominated by the electronic properties of its double bond. The six highly electronegative fluorine atoms create a significant electron-deficient (electrophilic) character at the C=C bond, making it highly susceptible to attack by nucleophiles. This contrasts sharply with the nucleophilic nature of typical hydrocarbon alkenes.

Nucleophilic Reactions

Nucleophilic attack is the most characteristic reaction of HFP. The reaction typically proceeds via an addition-elimination or a direct addition mechanism, depending on the nucleophile and reaction conditions.

- **Causality of Reactivity:** The electron-withdrawing inductive effect of the CF_3 group and the fluorine atoms attached directly to the double bond polarizes the π -system. This makes the terminal CF_2 carbon the primary site for nucleophilic attack, leading to the formation of a stable carbanion intermediate.

Caption: General mechanism of nucleophilic addition to **hexafluoropropene**.

This reactivity is exploited in reactions with a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents.[\[14\]](#) However, extreme caution is advised with certain reagents; for example, reactions with Grignard reagents have been reported to be explosive.[\[1\]](#)
[\[5\]](#)[\[7\]](#)

Polymerization

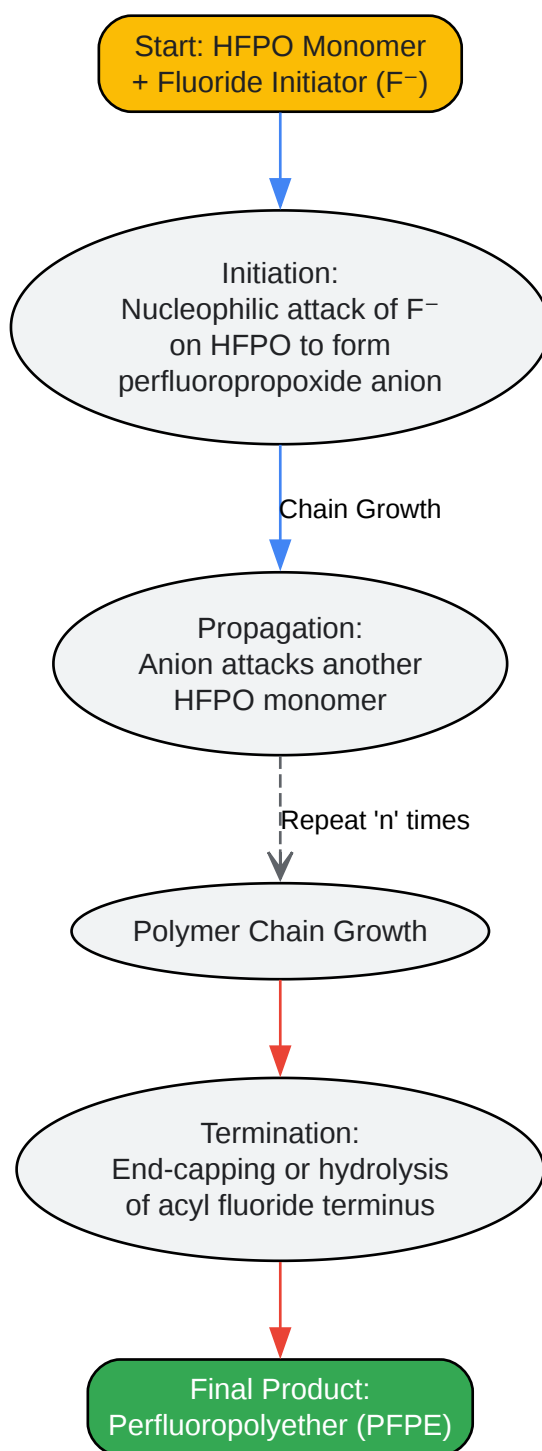
HFP is a crucial monomer in the polymer industry, primarily used as a comonomer to produce high-performance fluoropolymers and fluoroelastomers.[\[6\]](#)

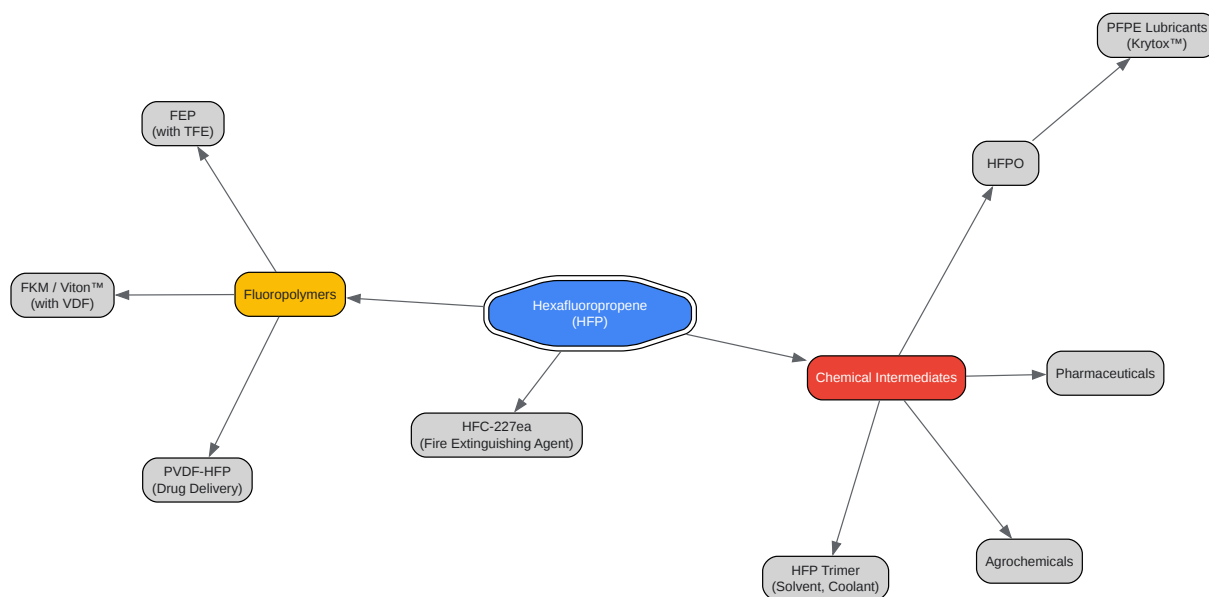
- Copolymerization:
 - Fluorinated Ethylene Propylene (FEP): Produced by the copolymerization of HFP with tetrafluoroethylene (TFE), FEP is a melt-processable fluoropolymer with excellent chemical resistance and thermal stability.[4][9]
 - Fluoroelastomers (FKM): Copolymerization of HFP with vinylidene fluoride (VDF), and sometimes TFE, yields FKM materials (e.g., Viton™).[4] These elastomers are renowned for their high-temperature and chemical resistance, making them suitable for seals, gaskets, and hoses in demanding environments.[9]
- Plasma Polymerization: Studies have shown that HFP can undergo plasma polymerization to form thin films. The properties of these films are dependent on process conditions such as plasma gas and power.[15]

Hexafluoropropylene Oxide (HFPO) and its Polymerization

The epoxide of HFP, hexafluoropropylene oxide (HFPO), is a vital intermediate for producing perfluoropolyether (PFPE) fluids and lubricants like Krytox™.[16]

- Anionic Ring-Opening Polymerization: HFPO undergoes anionic ring-opening polymerization, typically initiated by a fluoride ion (e.g., from CsF or KF).[16][17] The fluoride ion attacks the central carbon of the epoxide ring, initiating a chain-growth process.[16] This reaction is carefully controlled at low temperatures to produce polymers with specific molecular weights.[17][18]





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Caption: Key applications derived from **hexafluoropropene**.

- Drug Development: Copolymers such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) are being explored for creating membranes for controlled drug release formulations. [19] Solvents derived from HFP oligomers are also used in pharmaceutical synthesis. [10][20]* Industrial Uses: Beyond polymers, HFP is a feedstock for producing the

fire extinguishing agent heptafluoropropane (HFC-227ea) and HFP trimer, which is used as an environmentally friendly solvent and cleaning agent. [6][9][10]

Safety and Handling

HFP is classified as harmful if inhaled and may cause respiratory irritation. [2][21][22]Prolonged or repeated exposure can cause damage to organs, with the kidney being a principal target. [6][21][23]As a liquefied gas, contact can cause severe burns or frostbite. [1][24]

- Handling: HFP should be handled only in well-ventilated areas, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. [21][22][25]* Storage: It is shipped and stored as a compressed liquefied gas in pressurized containers. [6]Cylinders should be protected from sunlight and not exposed to temperatures exceeding 50 °C, as they may explode if heated. [21]* Incompatibilities: HFP is incompatible with strong oxidizing agents, alkali metals, and finely divided metals. [1][7][21]Its reactivity profile necessitates careful consideration of all materials used in a reaction setup.

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